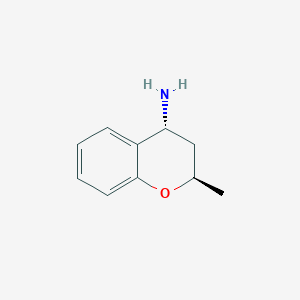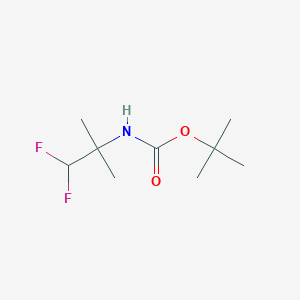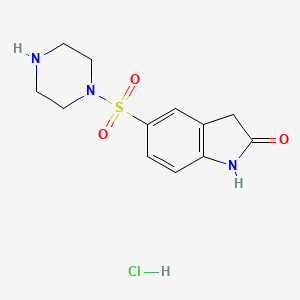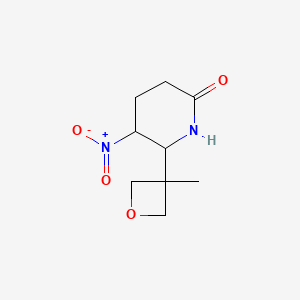
(2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine: is a chiral compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material such as 2-methyl-3,4-dihydro-2H-chromen-4-one, which undergoes reductive amination to introduce the amine group at the 4-position. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent such as ethanol or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form more saturated amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, alkoxides, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and catalysts. Its unique structure allows for the design of novel molecules with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of (2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets in the body. It can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
- (2R,4R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
- (2R,3R,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta-D-glucopyranoside
Comparison: Compared to these similar compounds, this compound stands out due to its unique chromene structure, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both amine and chromene functionalities make it versatile for various applications, from drug development to material science.
Propiedades
Número CAS |
1820583-54-7 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 |
Nombre IUPAC |
(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H13NO/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9H,6,11H2,1H3/t7-,9-/m1/s1 |
Clave InChI |
OWEKBOJBEVPIBC-VXNVDRBHSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](C2=CC=CC=C2O1)N |
SMILES |
CC1CC(C2=CC=CC=C2O1)N |
SMILES canónico |
CC1CC(C2=CC=CC=C2O1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B1653304.png)

![tert-butyl 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B1653308.png)

![1-[4-(Bromomethyl)phenyl]pyrrolidine hydrobromide](/img/structure/B1653312.png)




![1-[4-(2,3-Dichlorobenzoyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B1653320.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1653321.png)

![9-Amino-5-azaspiro[3.5]nonan-6-one](/img/structure/B1653326.png)

